molecular formula C8H14N2O2 B1317114 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84243-25-4

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No. B1317114
CAS RN: 84243-25-4
M. Wt: 170.21 g/mol
InChI Key: UZILMRSSGKFWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a chemical compound with the molecular weight of 206.67 . It is also known as 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

The synthesis of 1,4-diazaspiro[5.5]undecan-3-one and its analogues are useful in the preparation of pharmaceutical compounds . The process involves the use of a reaction medium such as dimethylformamide, diethylether, pyridine, and the like from about room temperature to about 100° C. using an excess of a halogenating agent .


Molecular Structure Analysis

The InChI code for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is 1S/C8H14N2O2.ClH/c11-7-5-12-8 (6-10-7)1-3-9-4-2-8;/h9H,1-6H2, (H,10,11);1H . This indicates the presence of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a white to yellow solid . Its molecular weight is 206.67 .

Scientific Research Applications

Antihypertensive Applications

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one compounds have been studied for their antihypertensive properties. For instance, a series of 9-substituted derivatives were prepared and evaluated in spontaneously hypertensive rats. The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one showed potent antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Treatment of Chronic Kidney Diseases

Another application is in treating chronic kidney diseases. Trisubstituted ureas based on 1-oxa-4,9-diazaspiro[5.5]undecane were identified as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds, particularly compound 19, exhibited excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

CCR5 Antagonists for Viral Infections

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives have also been explored as CCR5 antagonists, useful in treating viral infections. The replacement of the cyclic carbamate in previously known templates led to the discovery of novel CCR5 antagonists with significant antiviral potency and selectivity. One such compound demonstrated an attractive combination of antiviral potency and pharmacokinetic profile (Yang et al., 2009).

Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Treatment

In the field of pain management, certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual µ-opioid receptor agonists and σ1 receptor antagonists. These compounds, like 15au and EST73502,showed balanced dual profiles with potent analgesic activity and were found to be effective in treating pain with reduced adverse effects compared to traditional opioids (García et al., 2019); (García et al., 2020).

CCR8 Antagonists for Respiratory Diseases

3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists, showing potential in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. These compounds were found to be particularly useful in treating chemokine-mediated diseases (Norman, 2007).

Synthesis and Chemical Properties

Research has also focused on the synthesis and properties of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives. For example, studies on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives have provided insights into the chemistry of these compounds (Rahman et al., 2013). Additionally, research on the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones has expanded the understanding of the chemical reactions and properties of these compounds (Ahmed et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor.

Mode of Action

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one acts as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR and inhibits the σ1R, leading to a series of downstream effects.

Biochemical Pathways

The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic AMP. This results in the opening of potassium channels, hyperpolarization of the neuron, and inhibition of calcium channels, reducing neurotransmitter release . The antagonism of the σ1R can modulate calcium signaling and influence various ion channels, neurotransmitter systems, and cellular processes.

Result of Action

The dual action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one at the MOR and σ1R results in potent analgesic activity . Its action at the MOR provides pain relief, while its antagonism at the σ1R may enhance the analgesic effects and reduce certain side effects associated with opioid use .

Future Directions

The future directions for research on 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one could involve further exploration of its potential therapeutic applications. For instance, research could focus on its potential use in the treatment of disorders involving abnormal cellular proliferation . Additionally, further studies could be conducted to better understand its chemical reactions and mechanism of action .

properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZILMRSSGKFWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516728
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS RN

84243-25-4
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84243-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 399 (316.1 mg, 1214 μmol) in ethanol (15 mL) was added palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet (300 mg, 427 μmol). After hydrogenating the reaction mixture at 50 psi for 6 days, the mixture was filtered thru a plug of celite and concentrated in vacuo to give compound 400 (287.0 mg). LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Quantity
316.1 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 3
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 4
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 5
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 6
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Q & A

Q1: What is the primary mechanism of action for the antihypertensive effects observed with 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?

A2: While further research is needed to fully elucidate the mechanism, pharmacological evaluation suggests that 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one primarily exerts its antihypertensive effects through peripheral alpha 1-adrenoceptor blockade []. This mechanism is supported by the observation that ring-opened analogues of this compound, possessing similar functionalities but lacking the spirocyclic structure, exhibit significantly reduced antihypertensive activity []. This highlights the importance of the intact spirocyclic system for potent interaction with the presumed alpha 1-adrenoceptor target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.